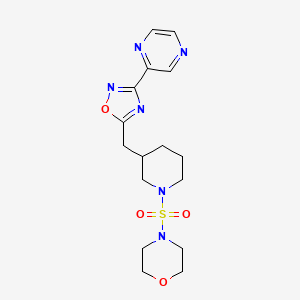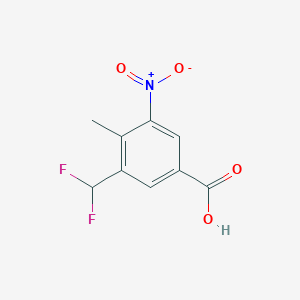
1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C19H19ClFN3O3 and its molecular weight is 391.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Research in chemical synthesis often explores the formation of complex molecules, including those with chlorophenyl, fluoropyrimidinyl, and piperidinyl groups. For instance, studies on the formation of 1,2-dioxanes using tris(2,4-pentanedionato)-manganese(III) demonstrate the types of chemical reactions and synthesis methods that might be applicable to the compound (H. Nishino et al., 1991). Similarly, research on the synthesis and characterization of β-diketonato-ruthenium(II)-polypyridyl sensitizers provides insights into how such complex molecules are synthesized and characterized (A. Islam et al., 2006).
Heterocyclic Chemistry
The compound's structure suggests its relevance to heterocyclic chemistry, where molecules containing rings with at least one atom other than carbon play a crucial role. Research in this field includes the synthesis of diverse heterocyclic compounds, which could parallel the synthesis of the given compound. For example, the study on photo redox-mediated synthesis of 1,4-diphenyl substituted butane-1,4-dione showcases the types of reactions and catalysts involved in creating complex heterocyclic molecules (Santu Das et al., 2016).
Material Science and Photocatalysis
Compounds with complex structures, similar to the one , often find applications in material science and photocatalysis. Research into new materials for dye-sensitized solar cells, for instance, involves synthesizing and characterizing molecules with specific light-absorbing properties, which might be similar to the potential applications of the compound (A. Islam et al., 2006).
Drug Discovery and Biological Studies
While the request specifically excludes drug use and dosage, it's worth noting that compounds with similar complexity are often subjects of drug discovery and biological studies, where their interactions with biological targets are explored. For instance, research on antagonists of the human CCR5 receptor involves synthesizing complex molecules to study their potential as anti-HIV-1 agents, which highlights the type of biological applications such compounds might have (P. Finke et al., 2001).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O3/c20-14-5-3-13(4-6-14)17(25)7-8-18(26)24-9-1-2-16(12-24)27-19-22-10-15(21)11-23-19/h3-6,10-11,16H,1-2,7-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYRZUYIBMQBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)C2=CC=C(C=C2)Cl)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide](/img/structure/B2444495.png)
![2-Chloro-N-[(2-methyl-6-oxo-1H-pyridin-4-yl)methyl]acetamide](/img/structure/B2444498.png)
![N-{[4-(3-chlorophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B2444499.png)



![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2444504.png)

![N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2444506.png)
![(E)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2444508.png)
![4-methoxybenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2444509.png)
![N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide](/img/structure/B2444511.png)
![5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-one](/img/structure/B2444512.png)

